molecular formula C18H21Cl2NO B1424651 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride CAS No. 1219972-21-0

5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride

Cat. No.: B1424651
CAS No.: 1219972-21-0
M. Wt: 338.3 g/mol
InChI Key: AVONWPQVWGSPLI-UHFFFAOYSA-N
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Description

Chemical compounds like “5-Chloro[1,1’-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride” typically consist of multiple functional groups and structures. For instance, the “5-Chloro[1,1’-biphenyl]” part suggests a biphenyl structure with a chlorine atom at the 5th position . The “3-piperidinylmethyl ether” part suggests a piperidine ring attached via a methylene bridge .


Synthesis Analysis

The synthesis of such compounds usually involves multiple steps, each targeting a specific functional group. For instance, the biphenyl core might be synthesized first, followed by the introduction of the chlorine atom and the piperidine ring .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving such compounds would depend on the functional groups present. For instance, the chlorine atom might be susceptible to nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted based on their structure. For instance, the presence of a chlorine atom might increase the compound’s density and boiling point .

Scientific Research Applications

Occurrence and Toxicity of Organohalogen Compounds

Organohalogen compounds like triclosan and PCDEs have been extensively studied for their environmental presence, persistence, and potential toxic effects. Triclosan, for example, is a widely used antimicrobial agent found in various consumer products, leading to its detection in numerous environmental settings and organisms. Its environmental fate, potential for bioaccumulation, and transformation into more toxic compounds raise significant concerns (Bedoux et al., 2012). Similarly, PCDEs, as by-products of chlorinated phenol synthesis, present in the environment and biota, pose risks due to their persistence and toxicity (Becker, Phillips, & Safe, 1991).

Environmental Remediation Strategies

The remediation of environments contaminated with persistent organohalogen compounds, including those structurally related to 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride, involves innovative approaches like microbial degradation and chemical treatments. Jing et al. (2018) discuss various remediation techniques for polychlorinated biphenyls (PCBs), highlighting the potential of microbial processes and advanced chemical methods for decontaminating soils and sediments contaminated with these persistent compounds (Jing, Fusi, & Kjellerup, 2018).

Implications for Human Health and Safety

The extensive use of organohalogen compounds in consumer products has led to their widespread environmental distribution, necessitating a critical evaluation of their safety profiles. Studies on triclosan, for example, have aimed to establish margins of safety for its use in consumer products, considering its antibacterial properties and the potential for human exposure (Rodricks et al., 2010). This research underscores the importance of understanding both the beneficial applications and potential risks of such compounds.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical properties. For instance, compounds containing chlorine atoms might be hazardous if ingested or inhaled, and they might also be environmentally harmful .

Future Directions

The future directions for the study of such compounds would depend on their potential applications. For instance, if this compound shows promising biological activity, future studies might focus on optimizing its structure for better efficacy and safety .

Properties

IUPAC Name

3-[(4-chloro-2-phenylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVONWPQVWGSPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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